Cas no 73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide)
73664-00-3 structure
Product Name:2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
Numero CAS:73664-00-3
MF:C11H17BrClNO2S
MW:342.680180311203
CID:978274
PubChem ID:52005
Update Time:2025-04-19
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- NSC 202612; 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide; AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE; AC1L1C3Y; NSC202612; WLN: GR DSW2K1& amp; amp; 1& amp; 1 & amp; E; NSC-202612; LS-17214; 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium bromide;
- [2-(4-CHLOROBENZENESULFONYL)ETHYL]TRIMETHYLAZANIUM BROMIDE
- Ethanaminium, 2-((4-chlorophenyl)sulfonyl)-N,N,N-trimethyl-, bromide
- 9X9DNF8UTP
- WLN: GR DSW2K1&1&1 &E
- 2-(4-Chlorobenzene-1-sulfonyl)-N,N,N-trimethylethan-1-aminium bromide
- NSC202612
- 2-(p-Chlorophenylsulfonyl)ethyl]trimethylammonium bromide
- AMMONIUM, (2-(p-CHLOROPHENYLSULFONYL)ETHYL)TRIMETHYL-, BROMIDE
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide (1:1)
- DTXSID70994462
- NSC-202612
- Ethanaminium, 2-[(4-chlorophenyl)sulfonyl]-N,N,N-trimethyl-, bromide
- 73664-00-3
- NSC 202612
- 2-(p-Chlorophenylsulfonyl)ethyltrimethylammonium bromide
- DS-003437
-
- Inchi: 1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
- Chiave InChI: ZPOLPYSVBUQCJH-UHFFFAOYSA-M
- Sorrisi: [Br-].ClC1C=CC(=CC=1)S(CC[N+](C)(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 340.985
- Massa monoisotopica: 340.985
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.5A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
73664-00-3 (2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso